molecular formula C13H21NO2 B12441980 1,7,7-trimethyl-N-(oxiran-2-ylmethoxy)bicyclo[2.2.1]heptan-2-imine

1,7,7-trimethyl-N-(oxiran-2-ylmethoxy)bicyclo[2.2.1]heptan-2-imine

Cat. No.: B12441980
M. Wt: 223.31 g/mol
InChI Key: OJBHYQHZQDEUEM-UHFFFAOYSA-N
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Description

1,7,7-Trimethyl-bicyclo[2.2.1]heptan-2-one O-oxiranylmethyl-oxime is a complex organic compound with a unique bicyclic structure. This compound is known for its stability and reactivity, making it a valuable subject of study in various fields of chemistry and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7,7-Trimethyl-bicyclo[2.2.1]heptan-2-one O-oxiranylmethyl-oxime typically involves the reaction of 1,7,7-Trimethyl-bicyclo[2.2.1]heptan-2-one with hydroxylamine to form the oxime derivative. This reaction is usually carried out in the presence of an acid catalyst under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1,7,7-Trimethyl-bicyclo[2.2.1]heptan-2-one O-oxiranylmethyl-oxime undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,7,7-Trimethyl-bicyclo[2.2.1]heptan-2-one O-oxiranylmethyl-oxime has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,7,7-Trimethyl-bicyclo[2.2.1]heptan-2-one O-oxiranylmethyl-oxime involves its interaction with specific molecular targets, leading to various biochemical effects. The oxime group can form stable complexes with metal ions, influencing enzymatic activities and other biological processes. The bicyclic structure also contributes to its unique reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

    1,7,7-Trimethyl-bicyclo[2.2.1]heptan-2-one: Known for its use in organic synthesis and as a fragrance component.

    1,7,7-Trimethyl-bicyclo[2.2.1]heptan-2-ol: Used in the synthesis of various organic compounds and as a flavoring agent.

    1,7,7-Trimethyl-bicyclo[2.2.1]heptan-2-one oxime: Similar in structure but lacks the oxiranylmethyl group.

Uniqueness

1,7,7-Trimethyl-bicyclo[2.2.1]heptan-2-one O-oxiranylmethyl-oxime is unique due to the presence of both the oxime and oxiranylmethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

1,7,7-trimethyl-N-(oxiran-2-ylmethoxy)bicyclo[2.2.1]heptan-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2/c1-12(2)9-4-5-13(12,3)11(6-9)14-16-8-10-7-15-10/h9-10H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJBHYQHZQDEUEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=NOCC3CO3)C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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